Methylstenbolone

Overview

Description

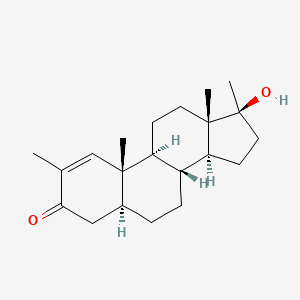

Methylstenbolone, also known by the nicknames M-Sten, Methyl-Sten, and Ultradol, is a synthetic and orally active anabolic–androgenic steroid (AAS) and a 17α-methylated derivative of dihydrotestosterone (DHT) which was never introduced for medical use . It is a designer steroid and has been sold via the internet marketed as a dietary/nutritional supplement .

Molecular Structure Analysis

This compound, also known as 2,17α-dimethyl-δ1-4,5α-dihydrotestosterone (2,17α-dimethyl-δ1-DHT) or as 2,17α-dimethyl-5α-androst-1-en-17β-ol-3-one, is a synthetic androstane steroid and a 17α-alkylated derivative of DHT . It is the 17α-methylated derivative of stenbolone, as well as the δ1-isomer of methasterone (2α,17α-dimethyl-DHT) .Chemical Reactions Analysis

This compound is metabolized in the body, and up to 40 different deuterated this compound metabolites were detected in post-administration samples, predominantly as glucuronic acid conjugates .Physical And Chemical Properties Analysis

This compound has a molecular formula of C21H32O2 and a molar mass of 316.485 g·mol−1 .Scientific Research Applications

Metabolic Studies in Horses

A study by Choi et al. (2018) focused on the metabolic study of Methylstenbolone in horses using various chromatographic and mass spectrometry techniques. This research highlighted the metabolism of this compound in horses, identifying various metabolites through in vitro and in vivo experiments. These findings are significant for understanding the biotransformation of this compound in equine species, especially in the context of its prohibition in sports (Choi et al., 2018).

Metabolism in Human Liver Microsomes and Chimeric Mouse Model

Geldof et al. (2014) investigated the phase I metabolism of this compound using human liver microsomes and a chimeric mouse model. This study was crucial in understanding the metabolism of this compound for anti-doping laboratories, especially given its status as a new steroid product. The identification of various mono-hydroxylated derivatives and other metabolites provided essential insights for doping control and detection (Geldof et al., 2014).

In Vivo Metabolism and Detection in Doping Control

Piper et al. (2019) conducted studies on the in vivo metabolism of this compound and its detection in doping control analysis. They utilized high-resolution mass spectrometry and isotope ratio mass spectrometry to detect various metabolites in urine samples. This study was significant in extending the detection window for this compound in the context of sports drug testing, providing valuable information for the development of more effective doping control strategies (Piper et al., 2019).

Detection in "Nutritional Supplements"

Cavalcanti et al. (2013) focused on the detection of this compound in "nutritional supplements" using gas chromatography and tandem mass spectrometry. This study was important in understanding how this compound, an anabolic steroid, is often concealed in supplements marketed to athletes, highlighting the need for regulatory oversight and consumer awareness in this area (Cavalcanti et al., 2013).

Mechanism of Action

Safety and Hazards

Future Directions

Methylstenbolone is occasionally detected in doping control samples, predominantly tested and confirmed as the glucuronic acid conjugate of this compound . The absence of other meaningful metabolites reported as target analytes for sports drug testing purposes can be explained by the advertised metabolic stability of this compound . Therefore, future research may focus on the detection of novel long-term metabolites for doping control analysis .

Properties

IUPAC Name |

(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13,17-tetramethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O2/c1-13-12-19(2)14(11-18(13)22)5-6-15-16(19)7-9-20(3)17(15)8-10-21(20,4)23/h12,14-17,23H,5-11H2,1-4H3/t14-,15+,16-,17-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTSDURKYARCML-IYRCEVNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2(C(CCC3C2CCC4(C3CCC4(C)O)C)CC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@]2([C@@H](CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)CC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301045943 | |

| Record name | (5alpha,17beta)-17-Hydroxy-2,17-dimethylandrost-1-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6176-38-1 | |

| Record name | (5α,17β)-17-Hydroxy-2,17-dimethylandrost-1-en-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6176-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylstenbolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006176381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC74234 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (5alpha,17beta)-17-Hydroxy-2,17-dimethylandrost-1-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLSTENBOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE6T9C1YMB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-(1-methyl-2-propan-2-ylindol-3-yl)sulfonylphenoxy]propan-1-amine](/img/structure/B1215682.png)

![7H-Pyrido[4,3-c]carbazole](/img/structure/B1215685.png)